molecular formula C25H42N8O7 B13825485 H-DL-Val-Leu-Arg-pNA.CH3CO2H

H-DL-Val-Leu-Arg-pNA.CH3CO2H

Cat. No.: B13825485
M. Wt: 566.7 g/mol
InChI Key: MBSRKKXVZCDQSH-PCNXCSAASA-N
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Description

H-DL-Val-Leu-Arg-pNA.CH3CO2H, also known as DL-Valyl-Leucyl-Arginyl-p-nitroanilide acetate salt, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those involved in fibrinolysis and other proteolytic processes. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its chromogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the peptide to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

H-DL-Val-Leu-Arg-pNA.CH3CO2H primarily undergoes enzymatic hydrolysis reactions. The peptide bond between Arginine and p-nitroaniline is cleaved by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Enzymes: Proteolytic enzymes such as trypsin, thrombin, and kallikrein.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

    Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative measurement .

Scientific Research Applications

H-DL-Val-Leu-Arg-pNA.CH3CO2H is widely used in scientific research due to its versatility as a chromogenic substrate. Some of its applications include:

Mechanism of Action

The mechanism of action of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves its cleavage by specific proteolytic enzymes. The peptide bond between Arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which recognizes the peptide sequence and catalyzes the hydrolysis. The released p-nitroaniline can be quantitatively measured due to its chromogenic properties, providing a direct measure of enzyme activity .

Comparison with Similar Compounds

H-DL-Val-Leu-Arg-pNA.CH3CO2H can be compared with other chromogenic peptide substrates such as:

    H-D-Val-Leu-Lys-pNA dihydrochloride: Similar in structure but contains Lysine instead of Arginine.

    H-D-Ile-Pro-Arg-pNA dihydrochloride: Contains Isoleucine and Proline in the peptide sequence.

    H-D-Leu-Pro-pNA: A simpler peptide substrate with only two amino acids.

The uniqueness of this compound lies in its specific sequence, which makes it a suitable substrate for certain proteolytic enzymes, providing high sensitivity and specificity in enzymatic assays .

Biological Activity

The compound H-DL-Val-Leu-Arg-pNA.CH3CO2H is a synthetic tripeptide that has garnered attention due to its potential biological activities, particularly in the context of protease inhibition. This article delves into the biological activity of this compound, examining its enzymatic interactions, applications in biochemical assays, and relevance in therapeutic contexts.

Chemical Structure and Properties

This compound consists of three amino acids: valine (Val), leucine (Leu), and arginine (Arg), linked to a p-nitroaniline (pNA) moiety, which serves as a chromogenic substrate for various proteases. The acetate group (CH3CO2H) enhances solubility and stability in aqueous environments.

Structural Formula

The structural representation can be summarized as follows:

H DL Val Leu Arg pNA Acetate \text{H DL Val Leu Arg pNA}\text{ Acetate }

Enzymatic Interactions

The primary biological activity of H-DL-Val-Leu-Arg-pNA is its role as a substrate for various proteolytic enzymes. The pNA group is released upon cleavage by these enzymes, allowing for quantification through spectrophotometric methods.

Protease Specificity

Research indicates that H-DL-Val-Leu-Arg-pNA exhibits specificity towards several serine and metalloproteases. For instance, it has been utilized in assays to evaluate the activity of:

  • Thrombin
  • Plasmin
  • Urokinase

In these assays, the amidolytic activity is measured by the release of p-nitroaniline at 405 nm, which correlates with enzyme activity .

Case Studies

  • Proteolytic Activity Assessment : A study demonstrated that H-DL-Val-Leu-Arg-pNA could effectively differentiate between various proteases based on their substrate specificity. The compound was tested against several known proteases, showing varying degrees of activity and inhibition profiles .
  • Inhibition Studies : Another investigation focused on the inhibition of urokinase and thrombin by related tripeptide analogs. It was found that modifications to the amino acid sequence significantly affected inhibitory potency, suggesting that H-DL-Val-Leu-Arg-pNA could serve as a lead compound for developing more potent inhibitors .

The mechanism by which H-DL-Val-Leu-Arg-pNA exerts its biological effects involves competitive inhibition of proteases. By mimicking natural substrates, it binds to the active site of enzymes, thereby preventing substrate turnover.

Summary of Key Findings

StudyFindings
Demonstrated specificity for chymotrypsin and other serine proteases using H-DL-Val-Leu-Arg-pNA as a substrate.
Explored the hydrolysis kinetics of H-DL-Val-Leu-Arg-pNA by different proteases, establishing its utility in enzyme assays.
Identified structural modifications that enhance inhibitory activity against thrombin and plasmin.

Properties

Molecular Formula

C25H42N8O7

Molecular Weight

566.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1

InChI Key

MBSRKKXVZCDQSH-PCNXCSAASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O

Origin of Product

United States

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